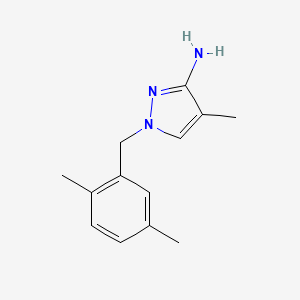
1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-ジメチルベンジル)-4-メチル-1H-ピラゾール-3-アミンは、ピラゾール類に属する有機化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、4位にメチル基とともに、ピラゾール環に結合した2,5-ジメチルベンジル基の存在を特徴としています。この化合物のユニークな構造は、科学研究や産業応用のさまざまな分野において興味深いものです。
準備方法
合成ルートと反応条件: 1-(2,5-ジメチルベンジル)-4-メチル-1H-ピラゾール-3-アミンの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、2,5-ジメチルベンジルブロミドと4-メチル-1H-ピラゾール-3-アミンを反応させることです。反応は通常、目的の生成物の形成を促進するために、ジメチルホルムアミド(DMF)などの有機溶媒中で還流条件下で行われます。
工業生産方法: この化合物の工業生産には、同様の合成ルートが採用される場合がありますが、より大規模です。連続フローリアクターと最適化された反応条件の使用により、製品の収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、化合物を純粋な形で得るために用いられます。
化学反応の分析
反応の種類: 1-(2,5-ジメチルベンジル)-4-メチル-1H-ピラゾール-3-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化し、対応する酸化誘導体を得ることができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して、化合物の還元形を得ることができます。
置換: ベンジル基は、硝酸やハロゲンなどの試薬を使用して、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 活性炭担持パラジウム(Pd/C)触媒を用いた水素ガス。
置換: ニトロ化には硝酸、臭素化には臭素。
生成される主要な生成物:
酸化: カルボン酸やケトンなどの官能基を持つ酸化誘導体。
還元: 水素化されたベンジル基を持つ還元形。
置換: ニトロ基やハロゲン基を持つ置換誘導体。
科学的研究の応用
1-(2,5-ジメチルベンジル)-4-メチル-1H-ピラゾール-3-アミンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について調査されています。
医学: 新規治療薬の開発におけるリード化合物として探索されています。
工業: 特定の性質を持つ特殊化学品や材料の生産に使用されています。
作用機序
1-(2,5-ジメチルベンジル)-4-メチル-1H-ピラゾール-3-アミンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、下流のシグナル伝達経路を活性化させる可能性があります。正確な分子標的と経路は、化合物が使用される特定の応用と状況によって異なります。
類似化合物:
1-(2,5-ジメチルベンジル)-4-メチル-1H-ピラゾール: 構造は似ていますが、3位のアミン基がありません。
1-(2,5-ジメチルフェニル)-4-メチル-1H-ピラゾール-3-アミン: ベンジル基の代わりにフェニル基を持つ類似の構造。
独自性: 1-(2,5-ジメチルベンジル)-4-メチル-1H-ピラゾール-3-アミンは、2,5-ジメチルベンジル基と3位のアミン基の両方が存在することが特徴です。この官能基の組み合わせは、独特の化学的および生物学的特性を付与し、さまざまな用途において貴重な化合物となっています。
類似化合物との比較
1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group at the 3-position.
1-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-3-amine: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness: 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the 2,5-dimethylbenzyl group and the amine group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole class, characterized by a five-membered heterocyclic ring containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The unique structural features of this compound, including a 2,5-dimethylbenzyl group and a methyl group at the 4-position, contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes.
Antimicrobial Activity
Studies have demonstrated that this compound shows efficacy against a range of microbial pathogens. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anti-inflammatory Properties
The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that derivatives of pyrazole compounds can effectively reduce inflammation markers in cell cultures.
The biological activity of this compound can be elucidated through molecular docking studies that predict its binding affinity to specific biological targets. These studies suggest that the compound may interact with key enzymes involved in inflammation and microbial resistance pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyrazole derivatives reported that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Anti-inflammatory Effects : In a controlled experiment assessing inflammatory responses in murine models, treatment with this compound led to a significant reduction in edema and inflammatory cytokine levels, demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazole | Lacks amine group at position 3 | Limited antimicrobial activity |
| 1-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-3-amine | Contains phenyl instead of benzyl | Moderate anti-inflammatory effects |
| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one | Different functional arrangement | Known analgesic properties |
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-9-4-5-10(2)12(6-9)8-16-7-11(3)13(14)15-16/h4-7H,8H2,1-3H3,(H2,14,15) |
InChIキー |
QCJCUWPZVRFWOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















